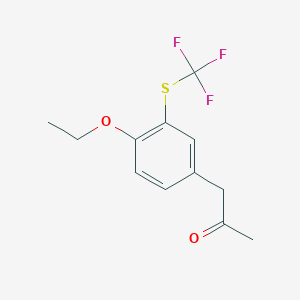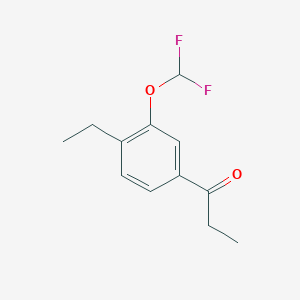
1-(3-(Difluoromethoxy)-4-ethylphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Difluoromethoxy)-4-ethylphenyl)propan-1-one is an organic compound characterized by the presence of a difluoromethoxy group and an ethyl group attached to a phenyl ring, which is further connected to a propanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Difluoromethoxy)-4-ethylphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-(difluoromethoxy)-4-ethylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(Difluoromethoxy)-4-ethylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-(3-(Difluoromethoxy)-4-ethylphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-(Difluoromethoxy)-4-ethylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The ketone group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also contains a propanone moiety and methoxy groups, but differs in the presence of a triazole ring.
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one: Similar in having a propanone moiety, but contains pyrazole rings instead of difluoromethoxy and ethyl groups.
Uniqueness
1-(3-(Difluoromethoxy)-4-ethylphenyl)propan-1-one is unique due to the presence of the difluoromethoxy group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C12H14F2O2 |
|---|---|
Poids moléculaire |
228.23 g/mol |
Nom IUPAC |
1-[3-(difluoromethoxy)-4-ethylphenyl]propan-1-one |
InChI |
InChI=1S/C12H14F2O2/c1-3-8-5-6-9(10(15)4-2)7-11(8)16-12(13)14/h5-7,12H,3-4H2,1-2H3 |
Clé InChI |
XXQIQMSFNOFFQZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)C(=O)CC)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanedinitrile, [[2,5-dimethoxy-4-(methylthio)phenyl]methylene]-](/img/structure/B14066676.png)
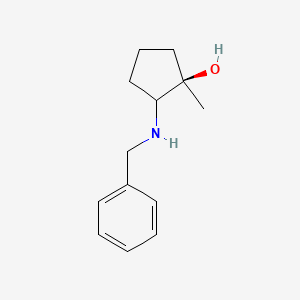

![2-[(Diethoxyphosphoryl)methyl]-3-ethoxy-3-oxopropanoate](/img/structure/B14066686.png)

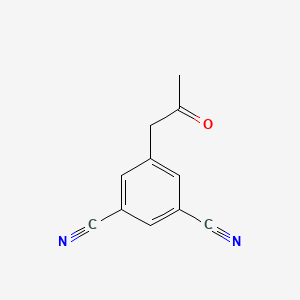
![10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL](/img/structure/B14066702.png)
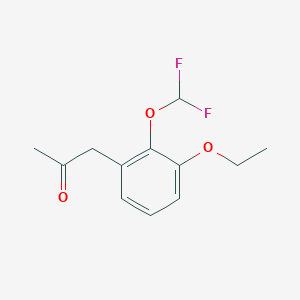


![Formamide, N-[2,4-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B14066723.png)

